molecular formula C11H7BrFNO3 B13643403 3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13643403
M. Wt: 300.08 g/mol
InChI Key: PELADCAMKMPZIK-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a carboxylic acid group attached to an isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromo-3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Chemical Biology: It serves as a probe to study various biochemical pathways and molecular mechanisms.

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorophenylboronic acid
  • 4-Bromo-3-fluorobenzoic acid
  • Methyl (4-bromo-3-fluorophenyl)carbamate

Uniqueness

Compared to similar compounds, 3-(4-Bromo-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the bromine and fluorine atoms with the isoxazole ring enhances its potential as a versatile building block in medicinal chemistry and other scientific research applications.

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)

InChI Key

PELADCAMKMPZIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)Br)F)C(=O)O

Origin of Product

United States

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